REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][N:4]=[C:5]=[S:6].[CH:7]1([CH:10]([NH2:14])[CH:11]2[CH2:13][CH2:12]2)[CH2:9][CH2:8]1>O1CCCC1>[CH:7]1([CH:10]([NH:14][C:5]([NH:4][CH2:3][CH2:2][Cl:1])=[S:6])[CH:11]2[CH2:13][CH2:12]2)[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
ClCCN=C=S
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(C1CC1)N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The reaction mixture is kept at a temperature of from 0° to +5° C. during the addition
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Type
|
CUSTOM
|
Details
|
used without any further purification for the next step of the synthesis
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(C1CC1)NC(=S)NCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |